molecular formula C19H15N3O4 B11698092 3-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide

Cat. No.: B11698092
M. Wt: 349.3 g/mol
InChI Key: DJOPUFMFRBYKQW-UDWIEESQSA-N
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Description

3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide is a complex organic compound with a molecular formula of C19H15N3O4 This compound is known for its unique structural features, which include a naphthalene ring, a nitrophenyl group, and a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-N’-[(1E)-1-(3-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide
  • 3-hydroxy-N’-[(1E)-1-(2-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide

Uniqueness

3-hydroxy-N’-[(1E)-1-(4-nitrophenyl)ethylidene]naphthalene-2-carbohydrazide is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

3-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C19H15N3O4/c1-12(13-6-8-16(9-7-13)22(25)26)20-21-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,1H3,(H,21,24)/b20-12+

InChI Key

DJOPUFMFRBYKQW-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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